molecular formula C11H14OS2 B13745206 1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- CAS No. 41159-07-3

1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL-

Cat. No.: B13745206
CAS No.: 41159-07-3
M. Wt: 226.4 g/mol
InChI Key: WUZOAFMBBSBHAQ-UHFFFAOYSA-N
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Description

1,3-Dithiolane derivatives are sulfur-containing heterocycles with applications in organic synthesis, materials science, and pharmaceuticals. The compound 1,3-dithiolane, 2-(p-methoxyphenyl)-2-methyl- features a central 1,3-dithiolane ring substituted with a para-methoxyphenyl group and a methyl group at the 2-position. The methoxy group (-OCH₃) is electron-donating, influencing electronic properties and reactivity, while the methyl group enhances steric bulk. This structural combination makes the compound valuable in domino reactions for synthesizing functionalized heterocycles, such as thiophenes .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-1,3-dithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS2/c1-11(13-7-8-14-11)9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZOAFMBBSBHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SCCS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194092
Record name 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl-
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Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41159-07-3
Record name 2-(4′-Methoxyphenyl)-2-methyl-1,3-dithiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41159-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1,3-Dithiolane, 2-(p-Methoxyphenyl)-2-Methyl-

General Synthetic Approach

The preparation of 1,3-dithiolanes typically involves the reaction of a carbonyl compound (aldehyde or ketone) with a dithiol reagent, such as 1,2-ethanedithiol, under acidic catalysis to form the cyclic thioacetal. For the specific compound 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- , the key starting material is the corresponding ketone or aldehyde bearing the p-methoxyphenyl and methyl substituents.

Typical Reaction Scheme:

$$
\text{p-Methoxyphenyl ketone} + \text{1,2-ethanedithiol} \xrightarrow[\text{acid catalyst}]{\text{solvent}} \text{1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl-}
$$

Acid Catalysts and Conditions

  • Lewis acids such as boron trifluoride etherate (BF3·Et2O) are commonly used to catalyze the cyclization reaction, promoting the nucleophilic attack of the dithiol on the carbonyl carbon.
  • The reaction is generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • Reaction times vary from several hours to overnight, depending on substrate and conditions.

Literature-Reported Procedures

According to the detailed experimental data from Asian Journal of Chemistry (2011), 1,3-dithiolanes similar to 2-(p-methoxyphenyl)-2-methyl- derivatives have been synthesized by literature methods involving the condensation of the corresponding ketones with 1,2-ethanedithiol under acidic catalysis (BF3·Et2O) at room temperature, followed by purification steps such as column chromatography on silica gel.

Example Preparation and Characterization Data

  • Physical State: White solid
  • Melting Point: Typically in the range of 110-120 °C for similar compounds
  • NMR Data: Characteristic signals include methylene protons of the dithiolane ring (~3.0–3.2 ppm), aromatic protons of the p-methoxyphenyl group (~6.8–7.3 ppm), and methyl protons (~1.0–1.5 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (e.g., M+H or M+ peaks around 245-365 depending on substituents).

Alternative Synthetic Routes

  • From α-haloketones: Reaction of α-haloketones with thiols (e.g., 1,2-ethanedithiol) in the presence of base can also yield 1,3-dithiolanes.
  • One-step synthesis from 1,3-bis-tert-butyl thioethers: Although more common for 1,2-dithiolanes, similar strategies involving ring closure with bromine and subsequent functionalization have been reported, expanding the substrate scope.

Deprotection and Further Transformations

  • The deprotection of 1,3-dithiolanes back to the corresponding carbonyl compounds is an important complementary step.
  • A mild and efficient method uses a mixture of polyphosphoric acid (PPA) and acetic acid at 20–45 ºC, which avoids toxic heavy metal salts traditionally used for this purpose.
  • This method allows for good yields and mild conditions, preserving sensitive functional groups.

Summary Table of Preparation Conditions and Outcomes

Parameter Typical Condition/Value Notes
Starting materials p-Methoxyphenyl ketone + 1,2-ethanedithiol Purity affects yield
Catalyst Boron trifluoride etherate (BF3·Et2O) Acidic catalyst promotes cyclization
Solvent Dichloromethane or THF Anhydrous conditions preferred
Temperature Room temperature to 40 °C Mild heating can accelerate reaction
Reaction time 3–24 hours Monitored by TLC
Purification Silica gel column chromatography Petroleum ether/ethyl acetate mixtures
Yield Typically 70–90% Depends on substrate and scale
Characterization 1H NMR, MS, Melting point Confirms structure and purity

Research Outcomes and Considerations

  • The preparation of 1,3-dithiolane derivatives such as 2-(p-methoxyphenyl)-2-methyl- has been well-established with reproducible yields and straightforward purification.
  • The use of mild acid catalysts and carefully controlled conditions minimizes side reactions and degradation.
  • The compound is stable under both acidic and basic conditions, making it a valuable protecting group in complex organic syntheses.
  • Deprotection methods using polyphosphoric acid and acetic acid provide a safer and more convenient alternative to traditional heavy metal-based methods, with good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Building Blocks in Synthesis:
1,3-Dithiolanes serve as versatile intermediates in organic synthesis. They are utilized in:

  • Formation of Complex Molecules: Acting as nucleophiles or electrophiles depending on reaction conditions, these compounds participate in various reactions such as alkylation and acylation.
  • Deprotection Reactions: Recent studies have shown that 1,3-dithiolanes can be efficiently deprotected using reagents like TMSCl/NaI under mild conditions, yielding parent ketones with high efficiency (up to 94%) .

Data Table: Deprotection Yields of Various Dithianes

SubstrateTMSCl/NaI (equiv)Temperature (°C)Time (h)Product Yield (%)
1a20602492
1b20602473
1c10rt2489
...............

Medicinal Chemistry

Biological Activities:
Research indicates that derivatives of 1,3-dithiolanes exhibit antimicrobial and anticancer properties. The biological activity is attributed to their ability to interact with cellular proteins and enzymes, modulating various cellular processes .

  • Anticancer Potential: Studies have explored the compound's effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

Case Study: Anticancer Activity
A study investigated the effects of 1,3-dithiolane derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress induction and apoptosis pathways being elucidated.

Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections.

Material Science

Applications in Polymer Chemistry:
Due to their unique structural features, dithiolanes are also being explored for applications in material science:

  • Synthesis of Functional Polymers: They can be used as cross-linking agents or additives in polymer formulations to enhance mechanical properties.
  • Nanotechnology: Research is ongoing into their use in creating nanoscale materials with specific functionalities for drug delivery systems.

Mechanism of Action

The mechanism of action of 1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the dithiolane ring allows for redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Dithiolane Derivatives

Structural and Functional Analogues

Key analogues include:

Compound Name Substituents CAS Number Key Properties/Applications
1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- p-Methoxyphenyl, methyl Not provided High-yield domino reactions
2-(2,4-Cyclopentadien-1-ylidene)-1,3-dithiolane Cyclopentadienylidene 3357-53-7 Used in dye/stain formulations
2-(2-Bromophenyl)pyridine Bromophenyl, pyridine 76-54-0 Flame retardant intermediates
2-(2-Methoxyethoxy)ethanol Methoxyethoxy chain Not provided Solvent/industrial applications
Key Observations:
  • Electronic Effects: The para-methoxyphenyl group in the target compound enhances nucleophilicity compared to bromophenyl (electron-withdrawing) or cyclopentadienylidene (conjugated) substituents. This facilitates ring-opening reactions, as seen in domino pathways .

Research Findings and Data

Reaction Efficiency (Domino Pathways)

Compound Reaction Type Yield (%) Key Product
1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- Domino cyclization 92 Perfunctionalized thiophene
2-(2-Bromophenyl)pyridine Cross-coupling 75–85 Biaryl derivatives

Note: Data for cyclopentadienylidene derivatives are unavailable in provided sources.

Critical Analysis of Limitations

  • Industrial Relevance : While the inventory list highlights storage and handling protocols for analogues, scalability and toxicity profiles of the target compound remain unaddressed.

Biological Activity

1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a dithiolane ring structure characterized by a molecular formula that includes sulfur and oxygen atoms along with carbon and hydrogen. The presence of a 4-methoxyphenyl group and a methyl substituent at the 2-position of the dithiolane ring contributes to its unique chemical properties.

Synthesis

The synthesis of 1,3-dithiolanes typically involves the reaction of carbonyl compounds with dithiols in the presence of acid catalysts. For 2-(p-methoxyphenyl)-2-methyl-, industrial methods may utilize continuous flow reactors to enhance efficiency and yield during production .

Antimicrobial Properties

Research indicates that 1,3-dithiolanes exhibit various antimicrobial activities . The compound has been shown to interact with cellular proteins and enzymes, modulating multiple cellular processes that contribute to its antimicrobial effects .

Anticancer Properties

The anticancer potential of 1,3-dithiolane derivatives is particularly noteworthy. Studies have demonstrated that these compounds can inhibit the activity of thioredoxin reductase (TrxR) , an enzyme often overexpressed in cancer cells. The inhibition of TrxR disrupts redox homeostasis within cells, leading to increased oxidative stress and apoptosis in cancer cells .

In a comparative analysis, certain analogs of dithiolanes were found to exhibit micromolar inhibitory activity against TrxR, suggesting that structural modifications can enhance biological activity . The most potent compounds from this series displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship for 1,3-dithiolane derivatives reveals that specific functional groups significantly influence biological activity. For instance:

  • Michael acceptor functionality : Compounds containing this feature exhibited higher inhibitory effects against TrxR compared to those without it .
  • Substituents on the aromatic ring : Electron-donating groups like methoxy enhance reactivity and biological activity .

Case Study 1: Inhibition of Thioredoxin Reductase

A study evaluated various dithiolane derivatives for their ability to inhibit TrxR. Compounds with an accessible double bond showed significant interaction with the enzyme's active site. For example, compound 2j demonstrated an IC50 value of 5.3 ± 0.4 µM , marking it as one of the most effective inhibitors identified .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 2-(p-methoxyphenyl)-2-methyl- was tested against several bacterial strains. The results indicated a dose-dependent response, with notable reductions in bacterial viability at higher concentrations .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Notes
2-(p-Methoxyphenyl)-2-methyl-1,3-dithiolaneTrxR Inhibition5.3 ± 0.4High potency
Analog ATrxR Inhibition10 ± 0.5Moderate potency
Analog BAntimicrobialN/AEffective against Gram-positive bacteria

Q & A

Q. What synthetic methodologies are effective for preparing 1,3-dithiolane derivatives like 2-(p-methoxyphenyl)-2-methyl-1,3-dithiolane, and what are the critical reaction parameters?

Answer: A domino method involving intramolecular cyclization of 1,3-dithiolane precursors in the presence of a base (e.g., DMSO) is highly efficient. For example, analogous compounds like perfunctionalized 3-amino-4-nitrothiophenes were synthesized in 92% yield via anionic dithiolane ring-opening followed by an SNi reaction . Key parameters include solvent choice (polar aprotic solvents enhance ring-opening), base strength, and reaction time to prevent side reactions.

Q. How can researchers structurally characterize 2-(p-methoxyphenyl)-2-methyl-1,3-dithiolane using spectroscopic techniques?

Answer: Structural elucidation relies on:

  • NMR : The methoxy group (δ ~3.8 ppm in 1^1H NMR) and dithiolane protons (δ ~3.5–4.0 ppm) are diagnostic. Aromatic protons from the p-methoxyphenyl group appear as a doublet (δ ~6.8–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C11_{11}H14_{14}OS2_2).
  • IR Spectroscopy : Stretching vibrations for S–S (500–550 cm1^{-1}) and C–O (1250 cm1^{-1}) bonds are critical .

Q. What are the stability considerations for this compound under varying experimental conditions?

Answer: The dithiolane ring is susceptible to ring-opening under basic or nucleophilic conditions. Storage in inert atmospheres (N2_2/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., DCM) is recommended. Avoid prolonged exposure to light, as thiocarbonyl groups may degrade .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dithiolane ring in this compound?

Answer: The dithiolane ring undergoes anionic ring-opening via nucleophilic attack at the sulfur atom, followed by intramolecular cyclization (e.g., SNi mechanism). The electron-donating p-methoxy group stabilizes intermediates through resonance, enhancing reaction efficiency. Computational studies (DFT) can map transition states and activation barriers .

Q. How does the p-methoxyphenyl substituent influence the compound’s electronic properties and reactivity compared to analogs like 2-(p-tolyl)-1,3-dithiolane?

Answer: The methoxy group increases electron density on the aromatic ring, altering the compound’s redox behavior and nucleophilic susceptibility. Comparative studies using cyclic voltammetry (CV) or Hammett substituent constants (σ+^+) reveal enhanced stabilization of cationic intermediates in methoxy derivatives versus methyl analogs .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices, and how can they be addressed?

Answer: Challenges include low volatility and matrix interference. Solutions:

  • Ion Mobility Spectrometry (IMS) : Collision cross-section (CCS) values predict separation efficiency (e.g., CCS = 180–200 Å2^2 for similar dithiolanes) .
  • LC-MS/MS : Use reverse-phase columns (C18) with ESI+ ionization for enhanced sensitivity.

Q. What are the potential biological or pharmacological applications of this compound, and what methodologies validate its activity?

Answer: Dithiolane derivatives exhibit bioactivity through thiol-disulfide exchange or enzyme inhibition. Preliminary assays (e.g., enzyme inhibition kinetics, fluorescence polarization) can screen for interactions with targets like glutathione reductase. Structural analogs have shown binding affinity to metabolic enzymes, suggesting therapeutic potential .

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